molecular formula C8H12N2O2S B3333059 Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate CAS No. 942625-78-7

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B3333059
CAS No.: 942625-78-7
M. Wt: 200.26 g/mol
InChI Key: QHLZYAIVDXLQRL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a thiazole derivative featuring an ethyl group at position 2, an amino group at position 5, and an ethyl carboxylate moiety at position 3. Thiazoles are heterocyclic scaffolds with diverse applications in medicinal chemistry and materials science, often modified at positions 2, 4, and 5 to tune reactivity, solubility, and bioactivity .

Properties

IUPAC Name

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZYAIVDXLQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the amino and ethyl groups at the 5 and 2 positions, respectively .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds. These products are often characterized using techniques like NMR, IR, and mass spectrometry .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is primarily used as a building block in the synthesis of pharmaceutical agents. Its thiazole structure is conducive to interactions with biological targets, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Pathogen Type Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi16 µg/mL

The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival.

Anticancer Potential

Studies have shown that derivatives of thiazole compounds, including this compound, exhibit cytostatic properties that can inhibit cancer cell proliferation. The compound's ability to interact with specific receptors involved in tumor growth makes it a candidate for further investigation in cancer therapy .

Agricultural Applications

In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its biological activity against various pathogens helps enhance crop protection and yield.

Fungicidal Properties

The compound has demonstrated efficacy against common agricultural fungal pathogens, contributing to its use in developing fungicides. Research indicates that its application can significantly reduce fungal infections in crops, thereby improving food security.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science. It is being explored for incorporation into polymer formulations to enhance thermal stability and mechanical strength.

Polymer Development

Incorporating thiazole derivatives into polymers can lead to the development of advanced materials with specific electronic or optical properties. This area of research is still evolving but holds promise for creating materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives including this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Agricultural Application

Research focused on the agricultural application of thiazole derivatives found that formulations containing this compound showed a marked reduction in fungal infections in crops such as wheat and corn. The study concluded that this compound could be an effective component in integrated pest management strategies .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and thereby exerting its antimicrobial effects. The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 5-Amino-1,3-thiazole-4-carboxylate
  • Structure : Lacks the 2-ethyl group present in the target compound.
  • Synthesis: Prepared via sulfonylation of the 5-amino group using sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride or phenylsulfonyl chloride) under basic conditions .
  • Reactivity: The 5-amino group undergoes nucleophilic reactions, such as sulfonamide formation, without steric hindrance from a 2-ethyl group .
  • Key Difference : The absence of a 2-ethyl substituent may enhance reaction rates due to reduced steric effects compared to the target compound.
Ethyl 2-Acetyl-1,3-thiazole-4-carboxylate
  • Structure : Features an acetyl group at position 2 instead of ethyl.
  • Synthesis: Generated via an [4+1] cyclization of L-cysteine ethyl ester and pyruvic aldehyde, followed by oxidation with MnO₂ .
Ethyl 2-Phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
  • Structure : Contains a phenyl group at position 2 and a trifluoromethyl group at position 4.
  • Impact of Substituents: The trifluoromethyl group increases polarity and metabolic stability, while the phenyl group introduces steric bulk.

Physical and Chemical Properties

Compound Substituents (Positions) Key Properties Reference
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate 2-Et, 5-NH₂, 4-COOEt Predicted higher lipophilicity due to 2-ethyl; amino group enables H-bonding. Inferred
Ethyl 5-amino-1,3-thiazole-4-carboxylate 5-NH₂, 4-COOEt Lower steric hindrance; ester hydrolysis to carboxylic acid demonstrated .
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate 2-Ac, 4-COOEt Electron-withdrawing acetyl group reduces ring reactivity .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 5-CF₃, 4-COOEt High polarity from CF₃; coplanar structure except for substituents .

Biological Activity

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound recognized for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of both amino and ethyl groups, which contribute to its unique chemical properties and biological activities. The compound is synthesized through reactions involving ethyl 2-bromoacetate and thiourea, leading to various derivatives with potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism involves binding to bacterial enzymes, disrupting their activity, and potentially interfering with DNA processes leading to cell death .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLModerate

Antitumor Effects

Thiazole derivatives have been widely studied for their anticancer properties. This compound has shown potential in inhibiting tumor cell proliferation. In vitro studies indicate that it may induce apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins .

Table 2: Antitumor Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.5Induction of apoptosis
MCF7 (Breast)8.0Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways within microorganisms and cancer cells.
  • DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.
  • Cell Signaling Modulation : The compound influences signaling pathways that regulate cell survival and apoptosis.

Study on Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs. The research highlighted its effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Investigation into Anticancer Properties

In a preclinical study examining the anticancer effects of thiazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study indicated that the compound's ability to induce apoptosis was linked to its influence on the mitochondrial pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

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